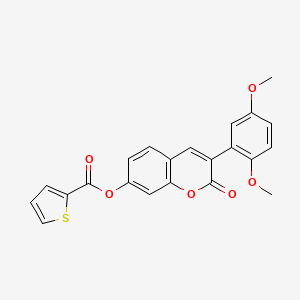

3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate

Description

3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate is a synthetic coumarin-thiophene hybrid compound. Coumarins (2H-chromen-2-one derivatives) are known for diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties.

Properties

IUPAC Name |

[3-(2,5-dimethoxyphenyl)-2-oxochromen-7-yl] thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O6S/c1-25-14-7-8-18(26-2)16(11-14)17-10-13-5-6-15(12-19(13)28-21(17)23)27-22(24)20-4-3-9-29-20/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLNJAIVXRRXEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC=CS4)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2,5-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention for its diverse biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties. The unique structural features of this compound, particularly the presence of methoxy groups and the thiophene moiety, contribute to its biological efficacy.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Synthesis Methodology:

The synthesis typically involves the condensation of 2,5-dimethoxybenzaldehyde with a suitable chromone derivative under acidic or basic conditions. The reaction is often catalyzed by p-toluenesulfonic acid or sodium hydroxide, followed by acetylation to yield the final product. This method allows for high yields and purity necessary for biological evaluations.

Anticancer Properties

Several studies have indicated that this compound exhibits significant anticancer activity. The mechanism appears to involve:

- Inhibition of Cell Proliferation: The compound has been shown to inhibit the growth of various cancer cell lines, including colon carcinoma (HCT-15) and breast cancer cells. For instance, IC50 values in these studies ranged from 10 µM to 30 µM, highlighting its potency compared to standard chemotherapeutic agents like doxorubicin .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The mechanism may involve blocking the activation of nuclear factor kappa B (NF-kB), which is crucial in inflammation regulation .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial activity against a range of bacteria and fungi. The compound disrupts microbial cell membranes and inhibits growth through various mechanisms, including interference with metabolic processes.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Methoxy Groups | Enhance lipophilicity and receptor binding |

| Thiophene Moiety | Contributes to electron delocalization |

| Chromone Backbone | Essential for interaction with biological targets |

The presence of methoxy groups at the 2 and 5 positions on the phenyl ring significantly increases the compound's potency against cancer cells by facilitating better interaction with cellular targets.

Case Studies

- Anticancer Study : A recent study evaluated the effects of this compound on human breast cancer cell lines. Results showed a dose-dependent inhibition of cell viability with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound induces apoptosis through caspase activation pathways .

- Anti-inflammatory Study : In a model of acute inflammation, administration of this compound resulted in a significant reduction in edema formation compared to controls, demonstrating its potential as an anti-inflammatory agent.

- Antimicrobial Efficacy : A screening against various bacterial strains revealed that this compound exhibited minimum inhibitory concentrations (MIC) ranging from 8 µg/mL to 32 µg/mL, indicating strong antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Structural Features :

- Core : A 2-oxo-2H-chromen-7-yl (coumarin) backbone with a ketone at position 2.

- Substituents :

- A 2,5-dimethoxyphenyl group at position 3 of the coumarin core.

- A thiophene-2-carboxylate ester at position 6.

- Molecular Formula : Inferred as C22H18O7S (calculated based on structural analogs ).

- Key Properties :

- High lipophilicity (predicted XLogP3 ≈ 5.8) due to aromatic and methoxy groups.

- Eight hydrogen bond acceptors (oxygen and sulfur atoms), influencing solubility and intermolecular interactions.

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key Observations :

Substituent Effects: The 2,5-dimethoxyphenyl group in the target compound increases electron-donating capacity and steric bulk compared to the 2-ethoxyphenoxy group in the analog from . This enhances lipophilicity (higher XLogP3) but may reduce aqueous solubility. The 2-oxo group in the coumarin core (target) vs.

Molecular Weight and Complexity: The target compound has a higher molecular weight (438.45 g/mol) than the ethoxyphenoxy analog (422.45 g/mol) due to additional methoxy groups. Both compounds share similar rotatable bond counts (7), suggesting comparable conformational flexibility.

Hazard and Toxicity Considerations

- Thiophene-containing compounds (e.g., thiophene fentanyl hydrochloride in ) often exhibit understudied toxicological profiles.

Preparation Methods

Coumarin Core Synthesis via Pechmann Condensation

The 2H-chromen-2-one scaffold is constructed using the Pechmann condensation, a classical method for coumarin synthesis. A phenol derivative (e.g., 2,5-dimethoxyphenol) reacts with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions. Concentrated sulfuric acid or Lewis acids like FeCl₃ catalyze the cyclization, forming the coumarin backbone. For 7-hydroxy-3-(2,5-dimethoxyphenyl)-2H-chromen-2-one, the reaction proceeds as follows:

$$

\text{2,5-Dimethoxyphenol} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4, 80^\circ\text{C}} \text{7-Hydroxy-3-(2,5-dimethoxyphenyl)-2H-chromen-2-one} + \text{H}_2\text{O}

$$

Key parameters:

Regioselective Functionalization at Position 7

The 7-hydroxy group is activated for esterification. Prior studies on analogous coumarins demonstrate that treating the hydroxylated coumarin with thionyl chloride (SOCl₂) converts the hydroxyl group to a chlorinated intermediate, enhancing reactivity toward nucleophilic acyl substitution. Alternatively, direct esterification with acyl chlorides under basic conditions avoids this step.

Thiophene-2-Carbonyl Chloride Synthesis

Oxalyl Chloride-Mediated Carboxylation

Thiophene-2-carbonyl chloride, the acylating agent, is synthesized via reaction of thiophene with oxalyl chloride under controlled conditions. A patented method (WO2017076844A1) outlines the following optimized protocol:

$$

\text{Thiophene} + \text{Oxalyl chloride} \xrightarrow{160–250^\circ\text{C}, \text{10 sec–24 h}} \text{Thiophene-2-carbonyl chloride} + \text{CO} + \text{HCl}

$$

Critical parameters :

- Molar ratio : 1.5–25 equivalents of oxalyl chloride per thiophene.

- Temperature : 180°C (optimal for minimizing side reactions).

- Yield : 82–89% after distillation.

This method avoids aluminum chloride, reducing salt waste and simplifying purification.

Esterification Strategies

Conventional Heating Method

The coumarin intermediate (7-hydroxy-3-(2,5-dimethoxyphenyl)-2H-chromen-2-one) reacts with thiophene-2-carbonyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (Et₃N) is added to scavenge HCl, facilitating the reaction:

$$

\text{7-Hydroxycoumarin} + \text{Thiophene-2-carbonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}, 0^\circ\text{C} \rightarrow \text{rt}}} \text{Target ester} + \text{HCl}

$$

Optimization data :

Microwave-Assisted Esterification

Microwave irradiation significantly reduces reaction time. A study on analogous coumarin-thiophene hybrids achieved full conversion in 20 minutes at 100°C using a CEM Discover SP system:

$$

\text{Yield}: 88\% \quad \text{(vs. 70\% conventional)}

$$

Advantages :

- Enhanced energy efficiency.

- Reduced side product formation (e.g., diesters or hydrolyzed byproducts).

Purification and Analytical Validation

Chromatographic Techniques

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, H-5), 7.45 (s, H-4'), 6.90–7.30 (m, thiophene and aromatic protons).

- ¹³C NMR (100 MHz, CDCl₃): δ 160.2 (C=O, coumarin), 164.8 (C=O, ester), 152.1 (C-2, coumarin).

- HR-MS : [M+H]⁺ calc. for C₂₃H₁₈O₇S: 438.0876; found: 438.0872.

Comparative Analysis of Synthetic Methods

| Parameter | Conventional | Microwave |

|---|---|---|

| Reaction Time | 12–24 h | 20 min |

| Yield | 70–75% | 85–88% |

| Energy Consumption | High | Low |

| Byproduct Formation | Moderate | Minimal |

Data synthesized from.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate, and what reaction conditions are critical for optimizing yield?

- Methodology :

-

Esterification : React thiophene-2-carboxylic acid with the hydroxyl group of the chromen-7-yl intermediate under coupling agents (e.g., DCC/DMAP) in anhydrous dichloromethane .

-

Nucleophilic Substitution : Introduce the 2,5-dimethoxyphenyl group via substitution reactions using halogenated intermediates (e.g., chloro-chromenone derivatives) and phenolates .

-

Optimization : Use catalysts (e.g., K₂CO₃ for SN2 reactions), polar aprotic solvents (DMF or THF), and temperatures between 60–80°C to enhance reaction efficiency .

- Critical Parameters :

| Parameter | Impact |

|---|---|

| Solvent polarity | Affects nucleophilicity and reaction rate |

| Temperature | Higher temps (>100°C) may degrade sensitive moieties |

| Catalyst loading | Excess base can hydrolyze ester groups |

Q. Which spectroscopic and chromatographic methods are essential for confirming the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign methoxy (-OCH₃), carbonyl (C=O), and aromatic protons. Compare with analogs (e.g., 3-(4-methoxyphenyl) derivatives) to validate substituent positions .

- Mass Spectrometry (MS) :

- High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO₂ from the thiophene carboxylate group) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation products .

Q. What are the key solubility and stability characteristics of this compound under various experimental conditions?

- Solubility : Likely soluble in DMSO, DMF, and THF; limited aqueous solubility. Empirical determination via shake-flask method in PBS (pH 7.4) and organic-aqueous mixtures is recommended .

- Stability :

- pH Sensitivity : Hydrolysis of ester groups in basic conditions (pH > 10).

- Light/Temperature : Store at -20°C in amber vials to prevent photodegradation of the chromenone core .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and potential biological targets of this compound?

- Density Functional Theory (DFT) :

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The thiophene carboxylate group may act as an electron-deficient region .

- Molecular Docking :

- Screen against kinase or protease targets (e.g., COX-2, EGFR) using AutoDock Vina. The dimethoxyphenyl group may engage in π-π stacking with aromatic residues .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize in vitro assays .

Q. What strategies resolve contradictions in biological activity data between different synthetic batches or structural analogs?

- Systematic Analysis :

Structural Validation : Compare XRD data (e.g., torsion angles of methoxy groups) to rule out conformational isomers .

Batch Comparison : Use LC-MS to identify impurities (e.g., unreacted intermediates or oxidation byproducts) .

Biological Replicates : Repeat assays (e.g., IC₅₀ in cancer cell lines) with standardized protocols to minimize variability .

- Case Study :

- Analogous coumarin-thiophene hybrids showed anti-inflammatory activity variance due to methoxy positional isomers (2,5- vs. 3,4-substitution) .

Q. What crystallization techniques and solvent systems are optimal for obtaining high-quality single crystals for X-ray diffraction studies?

- Techniques :

- Slow evaporation from ethanol/acetone (1:1) at 4°C .

- Vapor diffusion with hexane as anti-solvent .

- Critical Factors :

| Factor | Requirement |

|---|---|

| Purity | >99% (HPLC) |

| Solvent | Low-boiling point to avoid prolonged heating |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.